Oleoyl Serotonin
Overview
Description
Oleoyl serotonin is a fascinating compound found in the venom of Stephanoconus snails. It is an endocannabinoid-like molecule that has shown potential in counteracting learning and memory deficits by inhibiting cannabinoid receptors CB1 and CB2 . This compound has garnered interest due to its unique biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Oleoyl Serotonin primarily targets the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel . The TRPV1 channel is a nonselective cation channel that can be activated by a variety of exogenous and endogenous physical and chemical stimuli . It is a potential new target for the development of analgesic and anti-inflammatory drugs .
Mode of Action
This compound acts as an antagonist of the TRPV1 channel . It inhibits the activation of the TRPV1 channel, with an IC50 value of 2.57 μM for human TRPV1 . This inhibition prevents the channel from transmitting pain signals, thereby potentially providing analgesic effects .
Biochemical Pathways
The biochemical pathway for serotonin synthesis involves the conversion of L-tryptophan to 5-hydroxytryptophan by the enzyme L-tryptophan hydroxylase . As a serotonin-like molecule, this compound may be involved in similar pathways.
Result of Action
This compound’s inhibition of the TRPV1 channel can counteract learning and memory deficits caused by certain conditions . By blocking the transmission of pain signals, it may also provide analgesic effects .
Biochemical Analysis
Biochemical Properties
Oleoyl Serotonin has been shown to inhibit CB1 and CB2, two types of cannabinoid receptors . This interaction is critical for the function of this compound, as it allows the compound to exert its effects on various biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with cannabinoid receptors. By inhibiting these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cannabinoid receptors. Specifically, it has been shown to bind to sites on the CB2 receptor that are different from the binding sites of the non-selective CB agonist WIN55,212-2 . This unique binding interaction allows this compound to exert its effects at the molecular level.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not currently available, it has been shown to counteract learning and memory deficits caused by WIN55,212-2 in behavioral assays in mice
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oleoyl serotonin typically involves the reaction of serotonin with oleic acid. The process can be carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of oleic acid and the amine group of serotonin .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Oleoyl serotonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives.
Scientific Research Applications
Oleoyl serotonin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and reactions involving fatty acid derivatives.
Industry: Potential applications in the development of new therapeutic agents targeting cannabinoid receptors.
Comparison with Similar Compounds
Arachidonoyl serotonin: Another endocannabinoid-like molecule with similar inhibitory effects on cannabinoid receptors.
N-arachidonoyl dopamine: A compound with similar structure and function, also targeting cannabinoid receptors.
Uniqueness: Oleoyl serotonin is unique due to its origin from snail venom and its specific binding sites on cannabinoid receptors . Its high selectivity for cannabinoid receptors over other ion channels and receptors further distinguishes it from similar compounds .
Properties
IUPAC Name |
(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQKHZYXPCLVBI-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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